2,3-Dibromo-5-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGMMLCASLQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution reactions at positions activated by the trifluoromethoxy group.
Bromine Displacement
Bromine atoms at positions 2 and 3 undergo substitution with nucleophiles under specific conditions:
-
Reaction with Amines :
Treatment with primary amines (e.g., methylamine) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) at 80–100°C yields mono- or di-substituted aniline derivatives .
Example : -
Reaction with Hydroxide :
Hydrolysis using aqueous NaOH under reflux produces hydroxyl-substituted derivatives, though competing dehalogenation may occur .
Reductive Dehalogenation
Catalytic hydrogenation selectively removes bromine atoms:
Cross-Coupling Reactions
Bromine substituents enable participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 80°C :
Buchwald-Hartwig Amination
Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands :
Conditions :
Oxidation Reactions
The aniline group undergoes oxidation to form nitroso or nitro derivatives:
-
Oxidation with mCPBA :
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the nitroso intermediate, which further oxidizes to the nitro compound under prolonged reaction times .
Key Product :
2,3-Dibromo-5-(trifluoromethoxy)nitrobenzene (yield: 74%).
Trifluoromethoxy Group Modifications
The trifluoromethoxy group is generally stable but can participate in radical-mediated reactions:
-
Radical Trifluoromethoxylation :
Under UV light with TFMT (trifluoromethyl triflate) and AgF, the group undergoes substitution to form polyhalogenated derivatives .
Comparative Reactivity Data
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
2,3-Dibromo-5-(trifluoromethoxy)aniline has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. Notably, analogs of this compound have shown promise in:
- Inhibition of viral proteases : Compounds similar in structure have been evaluated for their efficacy against hepatitis C virus NS3 protease .
Agrochemical Applications
This compound serves as a precursor for various agrochemicals, particularly in the synthesis of:
- Herbicides and fungicides : The brominated aniline derivatives are crucial in developing effective agricultural chemicals that target specific pests and diseases . The trifluoromethoxy group enhances the biological activity and selectivity of these compounds.
Materials Science
Research indicates that fluorinated compounds, including this compound, may contribute to the development of advanced materials with specific properties such as:
- Thermal stability : The presence of trifluoromethoxy groups can improve the thermal stability of polymers and other materials .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group compared to trifluoromethyl (-CF₃), making 2,3-Dibromo-5-(trifluoromethoxy)aniline more reactive in nucleophilic substitutions .
- Biological Activity: Dibromo analogs generally exhibit higher antimicrobial and antifungal activity than mono-bromo derivatives due to increased halogen density .
Biological Activity
2,3-Dibromo-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure includes two bromine atoms and a trifluoromethoxy group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods. Recent advancements in mechanochemical protocols have allowed for selective substitutions of the aromatic amino group with the OCF3 functionality, enhancing the efficiency of its synthesis .
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, studies have shown that derivatives of anilines with trifluoromethyl substitutions can significantly inhibit the growth of various pathogens. The biological evaluations demonstrated that this compound possesses notable activity against several strains of bacteria and fungi, although specific IC50 values were not universally reported across all studies .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study highlighted that fluorinated anilines, including derivatives like this compound, displayed significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .
The mechanism through which this compound exerts its biological effects appears to involve inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have been shown to disrupt microtubule dynamics effectively, leading to increased cell death in tumor cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-Dibromo-5-(trifluoromethoxy)aniline, and how are intermediates purified?
- Methodological Answer : A common approach involves sequential functionalization of an aniline precursor. For example, bromination of 5-(trifluoromethoxy)aniline using brominating agents (e.g., Br₂ or NBS) in a controlled temperature range (−20°C to +80°C) can yield dibromo intermediates. Purification often employs reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) to isolate products, as demonstrated in palladium-catalyzed coupling reactions . Nitration and subsequent hydrogenation steps may also precede bromination, requiring precise control of reaction stoichiometry and catalyst loading (e.g., Pd(OAc)₂ or Pt/C) .
Q. How is regioselectivity ensured during the introduction of bromine atoms in the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The trifluoromethoxy group (-OCF₃) acts as a meta-director, while the amino group (-NH₂) directs electrophilic substitution to ortho/para positions. Protecting the amino group (e.g., with BOC or silyl groups) prior to bromination can alter reactivity, as seen in metalation studies of trifluoromethoxy-substituted anilines . Solvent polarity and temperature adjustments further refine selectivity, with dichloromethane or dioxane often used to stabilize intermediates .
Advanced Research Questions
Q. How can conflicting data on the reactivity of trifluoromethoxy-substituted anilines be resolved, particularly in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., protodeboronation vs. Suzuki coupling). For instance, palladium-catalyzed reactions with pinacol boronate esters may require optimized ligand systems (e.g., SPhos or XPhos) to suppress side reactions. Evidence shows that dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine enhances catalytic efficiency in dioxane at 110°C, achieving 14% yield in similar systems . Kinetic studies using in-situ NMR or HPLC monitoring can identify decomposition pathways and guide condition adjustments .
Q. What strategies mitigate challenges in characterizing this compound derivatives with overlapping spectroscopic signals?
- Methodological Answer : Advanced NMR techniques (e.g., ¹⁹F-¹H heteronuclear correlation spectroscopy) resolve signal overlap caused by bromine and trifluoromethoxy groups. High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis confirms molecular formulas. For crystallographic ambiguity, computational methods (DFT calculations) predict preferred conformations, validated against X-ray diffraction data of analogs like 5-Nitro-2-(trifluoromethoxy)aniline .
Q. How do competing electronic effects influence the metalation of this compound?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, but steric effects from bromine atoms can redirect metalation. Studies on 3-(trifluoromethoxy)-N-(trimethylsilyl)aniline show that silyl protection directs metalation to the oxygen-adjacent position, whereas BOC protection favors carboxylation at the meta position . Systematic variation of base strength (e.g., t-BuLi vs. LDA) and solvent polarity (THF vs. hexane) can optimize site selectivity.
Safety and Handling
Q. What are the critical safety protocols for handling brominated trifluoromethoxy anilines in laboratory settings?
- Methodological Answer : These compounds require strict adherence to PPE (gloves, goggles, lab coats) due to potential skin/eye irritation and respiratory hazards. Work under fume hoods with HEPA filters to minimize inhalation of volatile intermediates. Emergency procedures, including eye wash stations and neutralization protocols for spills (e.g., activated carbon absorption), are mandated by SDS guidelines . Storage in amber glass under nitrogen at −20°C prevents degradation and halogen exchange reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
